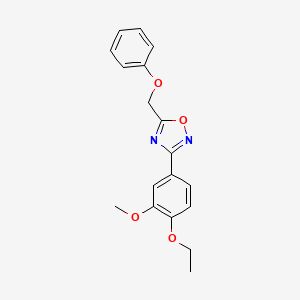![molecular formula C18H16ClN3O2 B7700104 2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B7700104.png)
2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound with a complex structure that includes a chlorophenyl group, an oxadiazole ring, and an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is then introduced through a substitution reaction, and the final acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)ethylamine
- 2-(4-chlorophenyl)acetic acid
- 2-(4-chlorophenyl)ethanol
Uniqueness
2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-18(24-22-16)14-5-3-4-6-15(14)20-17(23)11-12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUYJPMVZPIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B7700023.png)

![2-ethoxy-6-phenyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B7700028.png)
![N-(2-chlorophenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B7700030.png)
![N-(2-hydroxyethyl)-2-{N-[(3-methylphenyl)methyl]-4-chlorobenzenesulfonamido}acetamide](/img/structure/B7700065.png)
![3-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol](/img/structure/B7700070.png)

![Ethyl 4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate](/img/structure/B7700083.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)

![2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B7700106.png)
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
![N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700119.png)
